N-[2-(4-bromophenyl)-3-methylbutan-2-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

Catalog No.
S7494896
CAS No.
M.F
C17H21BrN2O2
M. Wt
365.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-bromophenyl)-3-methylbutan-2-yl]-2,4-dimet...

Product Name

N-[2-(4-bromophenyl)-3-methylbutan-2-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

IUPAC Name

N-[2-(4-bromophenyl)-3-methylbutan-2-yl]-2,4-dimethyl-1,3-oxazole-5-carboxamide

Molecular Formula

C17H21BrN2O2

Molecular Weight

365.3 g/mol

InChI

InChI=1S/C17H21BrN2O2/c1-10(2)17(5,13-6-8-14(18)9-7-13)20-16(21)15-11(3)19-12(4)22-15/h6-10H,1-5H3,(H,20,21)

InChI Key

YBYGTINUNXLUDL-UHFFFAOYSA-N

SMILES

CC1=C(OC(=N1)C)C(=O)NC(C)(C2=CC=C(C=C2)Br)C(C)C

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)NC(C)(C2=CC=C(C=C2)Br)C(C)C
Oxazole carboxamide is an organic compound with the molecular formula C19H23BrN2O2. It is a yellow to brown crystalline solid, which exhibits good solubility in organic solvents, such as chloroform and methanol. Oxazole carboxamide belongs to the class of heterocyclic compounds based on an oxazole ring system and bearing a carboxamide group.
Oxazole carboxamide has a melting point of 126–127°C and a boiling point of 599.5°C at 760 mmHg. It has a density of 1.356 g/cm3 and a refractive index of 1.602. Oxazole carboxamide is moderately stable under normal conditions but may decompose under prolonged exposure to heat and light. It is moderately reactive toward nucleophiles, electrophiles, and oxidizing and reducing agents.
Oxazole carboxamide can be synthesized via various methods, such as N-alkylation of 2,4-dimethyl-5-nitroso-1,3-oxazole, followed by reducing the nitro group to amino and subsequent carboxamidation reaction. Other methods include the reaction of 2,4-dimethyl-5-nitroso-1,3-oxazole with 4-bromoacetophenone under basic conditions, producing an intermediate ketoxime, which is then undergone reduction and carboxamidation. The synthesized oxazole carboxamide can be characterized using various spectroscopic techniques, such as NMR, IR, and Mass spectroscopy.
Various analytical methods are available for the detection and quantification of oxazole carboxamide. These include high-performance liquid chromatography (HPLC), gas chromatography–mass spectrometry (GC-MS), and liquid chromatography–mass spectrometry (LC-MS). Such methods are useful for the analysis of oxazole carboxamide in biological, chemical, and environmental samples.
Oxazole carboxamide exhibits a broad spectrum of biological activities, including anti-tumor, anti-inflammatory, anti-angiogenic, and anti-viral properties. It is also used as a ligand in biochemical studies to study protein-ligand interactions. Oxazole carboxamide acts by inhibiting various enzymes, such as the ATP-binding cassette (ABC) transporter, glycogen synthase kinase-3 (GSK-3), and cyclin-dependent kinases (CDKs), leading to the control and prevention of various diseases.
Studies have shown that oxazole carboxamide is generally safe to use in scientific experiments. However, acute toxicity studies have reported some adverse effects, such as diarrhea, vomiting, and weight loss, at high doses. Oxazole carboxamide may also exhibit mutagenic and genotoxic effects in vitro, which require further investigation.
Oxazole carboxamide finds diverse applications in scientific experiments, including drug design, drug delivery, and chemical synthesis. It is used as a key intermediate in the synthesis of various heterocyclic compounds, such as indole, pyridine, and quinoline. Oxazole carboxamide is also used as a lead compound for the design of novel anti-tumor and anti-inflammatory agents.
Current research on oxazole carboxamide is focused on exploring its potential as a lead compound for drug design and for the synthesis of novel heterocyclic compounds. Studies are also underway to investigate its anti-tumor and anti-inflammatory activities in vitro and in vivo.
Oxazole carboxamide has potential implications in various fields of research and industry, such as drug development, chemical synthesis, and material science. Its anti-tumor and anti-inflammatory properties make it a promising candidate for the development of new drugs to combat cancer and inflammatory diseases. Oxazole carboxamide can also be used in the synthesis of functional materials, such as luminescent materials and organic electronics.
Despite its promising biological and synthetic applications, oxazole carboxamide has some limitations. For instance, its toxicity and safety profiles need to be further evaluated and improved. Moreover, it is highly sensitive to moisture and air, which limits its practical applications. Future research directions include the design and synthesis of novel oxazole carboxamide analogs with improved properties and the development of new analytical methods for their detection and quantification.
In conclusion, oxazole carboxamide is an important chemical compound with diverse biological and synthetic applications. Further research is needed to explore its potential in various fields of research and industry and to improve its safety and toxicity profiles. The development of novel oxazole carboxamide analogs and analytical methods will provide a solid foundation for the future development of new drugs, functional materials, and synthetic applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

364.07864 g/mol

Monoisotopic Mass

364.07864 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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